molecular formula C13H15N5O3 B5235153 N~4~-(4-methoxyphenyl)-N~2~,6-dimethyl-5-nitro-2,4-pyrimidinediamine

N~4~-(4-methoxyphenyl)-N~2~,6-dimethyl-5-nitro-2,4-pyrimidinediamine

Cat. No. B5235153
M. Wt: 289.29 g/mol
InChI Key: ZISKTVUQMCJSJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-(4-methoxyphenyl)-N~2~,6-dimethyl-5-nitro-2,4-pyrimidinediamine, also known as MNPD, is a synthetic chemical compound that has been extensively studied for its potential applications in scientific research. MNPD is a member of the pyrimidine family of compounds and is known for its unique chemical properties that make it an attractive candidate for various research applications. In

Mechanism of Action

The mechanism of action of N~4~-(4-methoxyphenyl)-N~2~,6-dimethyl-5-nitro-2,4-pyrimidinediamine involves the inhibition of certain enzymes that are involved in various cellular processes. N~4~-(4-methoxyphenyl)-N~2~,6-dimethyl-5-nitro-2,4-pyrimidinediamine works by binding to the active site of these enzymes and preventing them from carrying out their normal functions. This results in the inhibition of various cellular processes, including the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N~4~-(4-methoxyphenyl)-N~2~,6-dimethyl-5-nitro-2,4-pyrimidinediamine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N~4~-(4-methoxyphenyl)-N~2~,6-dimethyl-5-nitro-2,4-pyrimidinediamine has also been shown to have anti-inflammatory and anti-oxidant properties. It has been shown to reduce oxidative stress in cells and protect against DNA damage.

Advantages and Limitations for Lab Experiments

N~4~-(4-methoxyphenyl)-N~2~,6-dimethyl-5-nitro-2,4-pyrimidinediamine has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also relatively stable and can be stored for long periods of time without degradation. However, N~4~-(4-methoxyphenyl)-N~2~,6-dimethyl-5-nitro-2,4-pyrimidinediamine also has some limitations for use in lab experiments. It is a highly toxic compound and must be handled with care. It is also relatively expensive compared to other compounds that are used in scientific research.

Future Directions

There are a number of future directions for research on N~4~-(4-methoxyphenyl)-N~2~,6-dimethyl-5-nitro-2,4-pyrimidinediamine. One area of research is the development of new and more efficient synthesis methods for N~4~-(4-methoxyphenyl)-N~2~,6-dimethyl-5-nitro-2,4-pyrimidinediamine. Another area of research is the investigation of the potential applications of N~4~-(4-methoxyphenyl)-N~2~,6-dimethyl-5-nitro-2,4-pyrimidinediamine in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N~4~-(4-methoxyphenyl)-N~2~,6-dimethyl-5-nitro-2,4-pyrimidinediamine and its potential side effects.

Synthesis Methods

The synthesis of N~4~-(4-methoxyphenyl)-N~2~,6-dimethyl-5-nitro-2,4-pyrimidinediamine involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis of N~4~-(4-methoxyphenyl)-N~2~,6-dimethyl-5-nitro-2,4-pyrimidinediamine are 4-methoxyaniline, 2,6-dimethyl-5-nitro-2,4-diaminopyrimidine, and acetic anhydride. The reaction involves the condensation of 4-methoxyaniline with 2,6-dimethyl-5-nitro-2,4-diaminopyrimidine in the presence of acetic anhydride as a catalyst. The resulting product is then purified through a series of purification steps to obtain pure N~4~-(4-methoxyphenyl)-N~2~,6-dimethyl-5-nitro-2,4-pyrimidinediamine.

Scientific Research Applications

N~4~-(4-methoxyphenyl)-N~2~,6-dimethyl-5-nitro-2,4-pyrimidinediamine has been extensively studied for its potential applications in scientific research. One of the most promising applications of N~4~-(4-methoxyphenyl)-N~2~,6-dimethyl-5-nitro-2,4-pyrimidinediamine is in the field of cancer research. N~4~-(4-methoxyphenyl)-N~2~,6-dimethyl-5-nitro-2,4-pyrimidinediamine has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines. It works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N~4~-(4-methoxyphenyl)-N~2~,6-dimethyl-5-nitro-2,4-pyrimidinediamine has also been shown to be effective in the treatment of other diseases such as malaria and tuberculosis.

properties

IUPAC Name

4-N-(4-methoxyphenyl)-2-N,6-dimethyl-5-nitropyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-8-11(18(19)20)12(17-13(14-2)15-8)16-9-4-6-10(21-3)7-5-9/h4-7H,1-3H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISKTVUQMCJSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NC)NC2=CC=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198531
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N~4~-(4-methoxyphenyl)-N~2~,6-dimethyl-5-nitro-2,4-pyrimidinediamine

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